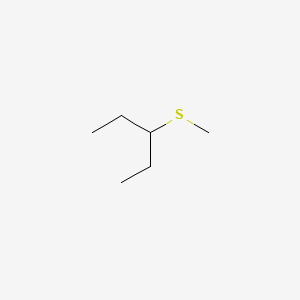
3-(Methylsulfanyl)pentane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylsulfanyl)pentane is an organic compound with the molecular formula C6H14S. It is a branched alkane with a sulfur atom attached to the third carbon of a pentane chain. This compound is known for its distinctive odor and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Methylsulfanyl)pentane can be synthesized through several methods. One common approach involves the alkylation of 3-pentanone with methylthiolate. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide to deprotonate the thiol group, followed by the addition of the alkyl halide.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 3-(methylsulfanyl)pent-2-ene. This process involves the use of a metal catalyst, such as palladium on carbon, under high pressure and temperature to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions
3-(Methylsulfanyl)pentane undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted alkanes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(Methylsulfanyl)pentane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-(Methylsulfanyl)pentane involves its interaction with various molecular targets. The sulfur atom can form bonds with metal ions and other electrophilic species, leading to the formation of stable complexes. These interactions can affect the compound’s reactivity and its ability to participate in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylsulfanyl)propanal: A related compound with a similar structure but with an aldehyde group instead of an alkane chain.
3-(Methylsulfanyl)butane: Another similar compound with a shorter carbon chain.
Uniqueness
3-(Methylsulfanyl)pentane is unique due to its specific structure, which imparts distinct chemical and physical properties. Its branched structure and the presence of the sulfur atom make it a valuable compound in various applications, particularly in organic synthesis and industrial processes.
Propiedades
Número CAS |
57093-84-2 |
|---|---|
Fórmula molecular |
C6H14S |
Peso molecular |
118.24 g/mol |
Nombre IUPAC |
3-methylsulfanylpentane |
InChI |
InChI=1S/C6H14S/c1-4-6(5-2)7-3/h6H,4-5H2,1-3H3 |
Clave InChI |
ZQOHJVSSVAWXQZ-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


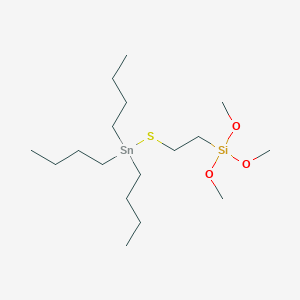

![Methanone, phenyl(2-phenylbicyclo[1.1.1]pent-2-yl)-](/img/structure/B14615331.png)
![N-[1-Hydroxy-3-(4-hydroxyphenyl)propan-2-yl]-2-methoxybenzamide](/img/structure/B14615336.png)

mercury](/img/structure/B14615352.png)
![2-Chlorobicyclo[4.1.0]hepta-1,3,5-triene](/img/structure/B14615354.png)
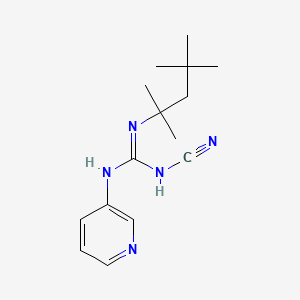
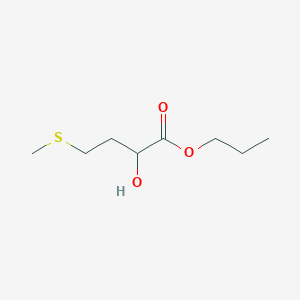
![1-[5-(2,4-Dichlorophenyl)hexyl]-1H-imidazole](/img/structure/B14615374.png)
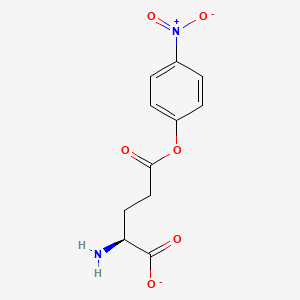
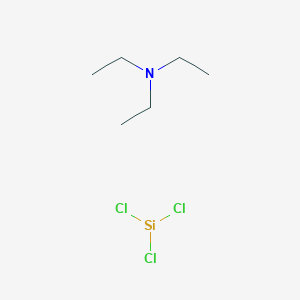
![3,7-dimethyl-1H-benzo[g]pteridine-2,4-dione](/img/structure/B14615412.png)

